molecular formula C10H12FNO2 B3349032 2-Fluorophenyl isopropylcarbamate CAS No. 199585-08-5

2-Fluorophenyl isopropylcarbamate

Cat. No. B3349032
CAS RN: 199585-08-5
M. Wt: 197.21 g/mol
InChI Key: JPOSCVSTGMMOED-UHFFFAOYSA-N
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Description

2-Fluorophenyl isopropylcarbamate is a chemical compound with the linear formula C10H12FNO2 . It has a molecular weight of 197.211 .


Molecular Structure Analysis

The InChI code for 2-Fluorophenyl isopropylcarbamate is 1S/C10H12FNO2/c1-7(2)12-10(13)14-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,12,13) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 197.21 . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Fluorescence Imaging and Diagnosis

Fluorophores, including derivatives of fluorinated compounds like 2-fluorophenyl isopropylcarbamate, have significant applications in molecular imaging, particularly in diagnosing and monitoring cancer. The use of fluorophores allows for real-time, non-invasive visualization of biological processes at the molecular level. This is crucial for early cancer detection, where fluorophores can bind to specific cancer cells, making them visible under fluorescence imaging. However, the toxicity of fluorophores needs to be assessed to ensure patient safety. Studies have shown that FDA-approved fluorophores like indocyanine green demonstrate considerable safety, while non-approved ones require further investigation to ensure minimal toxicity at the doses used for imaging purposes (Alford et al., 2009).

Enhanced Medical Diagnostics

The development of fluorescence-guided surgery (FGS) systems highlights the application of fluorescent materials in enhancing surgical precision. While the focus has primarily been on indocyanine green, the quest for more specific molecular tracers is ongoing. These tracers could revolutionize surgical resection decisions by providing molecular-level information. Systems designed for specific fluorophores, including potentially fluorinated compounds like 2-fluorophenyl isopropylcarbamate derivatives, demonstrate the need for sensitivity and specificity in detecting low-concentration agents or in conditions requiring high ambient light rejection. This underscores the importance of fluorophores in advancing medical diagnostics and surgery (DSouza et al., 2016).

Therapeutic Drug Monitoring and Development

Fluorinated compounds, by virtue of their unique properties, have been studied for their role in therapeutic drug development and monitoring. For example, fluorinated pyrimidines like 5-fluorouracil have been extensively reviewed for their application in cancer chemotherapy. These compounds, after metabolic activation, inhibit RNA and DNA synthesis in cancer cells, demonstrating the potential of fluorinated compounds in therapeutic contexts. The clinical utility of these compounds in treating various cancers highlights the broader applicability of fluorinated derivatives like 2-fluorophenyl isopropylcarbamate in medical research and therapy (Heidelberger & Ansfield, 1963).

Nanotechnology and Drug Delivery

Nanoparticles doped with fluorescent materials, including potentially fluorinated compounds, are making significant strides in medical diagnostics, drug delivery, and bioimaging. The high fluorescent intensity and low toxicity of certain fluorophores make them suitable for conjugation with biomolecules, enhancing the therapeutic effect of drug carriers in cancer treatment. This integration facilitates real-time in vitro and in vivo imaging of drug delivery, showcasing the potential of fluorinated derivatives in nanotechnology applications (Marfin et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .

Future Directions

While specific future directions for 2-Fluorophenyl isopropylcarbamate are not mentioned in the available resources, carbamates have a wide range of applications in fields like medicine, agriculture, and biochemistry . They continue to be subjects of research for their potential uses and effects.

properties

IUPAC Name

(2-fluorophenyl) N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-7(2)12-10(13)14-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOSCVSTGMMOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)OC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorophenyl isopropylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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